3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester
Overview
Description
“3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester” is a chemical compound with the IUPAC name 2-(4-fluoro-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 268.16 . This compound is usually stored at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18BFO2S/c1-12(2)13(3,4)17-14(16-12)9-6-7-10(15)11(8-9)18-5/h6-8H,1-5H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm³ . Its boiling point is 316.1±52.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 58.8±3.0 kJ/mol . The flash point is 145.0±30.7 °C .Scientific Research Applications
Organoboron Compounds as Lewis Acid Receptors
Organoboron compounds like 4-octyloxyphenylboronic acid and pinacol ester of 2,4,6-trifluorophenylboronic acid have been studied for their potential as Lewis acid receptors for fluoride anions. In polymeric membranes, these compounds show varying responses to fluoride ions, influenced by the lability of the boron-oxygen bond and the OH/F exchange at higher fluoride contents. This research highlights the potential applications of organoboron compounds in developing sensitive fluoride ion detection methods (Jańczyk et al., 2012).
Hydrogen Peroxide-Cleavable Polymers
A study on the synthesis of hydrogen peroxide-cleavable poly(ester-amide)s using 4-formylbenzeneboronic acid pinacol ester explores the creation of polymers that degrade in response to hydrogen peroxide. This research could have implications in the development of H2O2-responsive delivery vehicles for therapeutic applications (Cui et al., 2017).
Borylation of Polyfluoroarenes
The catalytic transformation of fluoroarenes into arylboronic acid pinacol esters via C-F bond activation has been investigated. This process, using [Ni(IMes)2]-catalyzed transmetalation, is significant for the synthesis of various boronate esters, demonstrating the versatility of fluoroarenes as building blocks (Zhou et al., 2016).
Solubility in Organic Solvents
Research on the solubility of phenylboronic acid and its cyclic esters, including pinacol ester, in various organic solvents provides insights into the chemical properties and potential applications of these compounds in different solvent environments. This study aids in understanding the behavior of these compounds in diverse chemical settings (Leszczyński et al., 2020).
Phosphorescence from Arylboronic Esters
A surprising discovery revealed that simple arylboronic esters, like phenylboronic acid pinacol ester, exhibit phosphorescence in the solid state at room temperature. This finding challenges the conventional understanding of phosphorescent organic molecules and opens up new avenues for research and application in materials science (Shoji et al., 2017).
Safety And Hazards
The compound is associated with the GHS07 pictogram . The hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P305, P351, and P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
2-(3-fluoro-4-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO2S/c1-12(2)13(3,4)17-14(16-12)9-6-7-11(18-5)10(15)8-9/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPODIIJXGHJKSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)SC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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